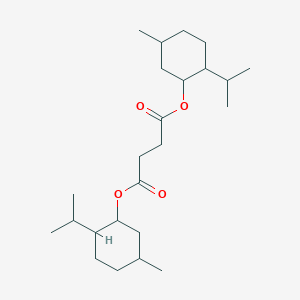

(-)-Dimenthyl succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

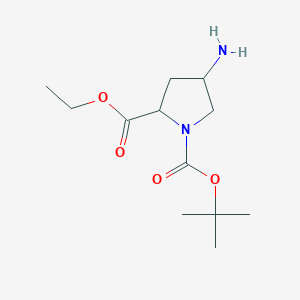

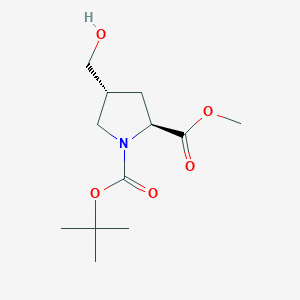

Le (-)-succinate de diméthyle est un composé organique appartenant à la classe des esters. Il est dérivé de l'acide succinique, un acide dicarboxylique qui joue un rôle crucial dans le cycle de l'acide tricarboxylique, également connu sous le nom de cycle de Krebs. Ce composé est d'un intérêt particulier en raison de ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du (-)-succinate de diméthyle implique généralement l'estérification de l'acide succinique avec du menthol. La réaction est catalysée par un acide, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est effectuée sous reflux. La réaction peut être représentée comme suit :

Acide Succinique+Menthol→(-)-Succinate de Diméthyle+Eau

Méthodes de production industrielle : En milieu industriel, la production de (-)-succinate de diméthyle peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des conditions de réaction, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de catalyseurs et de paramètres de réaction optimisés améliore encore l'efficacité du processus.

Analyse Des Réactions Chimiques

Types de réactions : Le (-)-succinate de diméthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire de l'acide succinique ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le reconvertir en menthol et en acide succinique.

Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe ester est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés dans des conditions basiques ou acides.

Principaux produits formés :

Oxydation : Acide succinique et autres dérivés oxydés.

Réduction : Menthol et acide succinique.

Substitution : Divers esters substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le (-)-succinate de diméthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.

Biologie : Il sert de composé modèle pour l'étude de l'hydrolyse des esters et des réactions catalysées par les enzymes.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent de délivrance de médicaments en raison de sa biocompatibilité et de sa biodégradabilité.

Industrie : Il est utilisé dans la production de polymères biodégradables et comme plastifiant dans divers matériaux.

5. Mécanisme d'action

Le mécanisme d'action du (-)-succinate de diméthyle implique son interaction avec diverses cibles moléculaires et voies. Dans les systèmes biologiques, il peut être hydrolysé par les estérases pour libérer de l'acide succinique et du menthol. L'acide succinique entre ensuite dans le cycle de l'acide tricarboxylique, contribuant à la production d'énergie cellulaire. Les effets du composé sont médiés par ses métabolites et leurs interactions avec les voies cellulaires.

Composés similaires :

Succinate de diméthyle : Un autre ester de l'acide succinique, mais avec deux groupes méthyles au lieu de menthol.

Succinate de diéthyle : Similaire au succinate de diméthyle mais avec des groupes éthyles.

Succinate de dibutyle : Contient des groupes butyles au lieu de menthol.

Comparaison : Le (-)-succinate de diméthyle est unique en raison de la présence de menthol, qui lui confère des propriétés physiques et chimiques distinctes. Contrairement au succinate de diméthyle, au succinate de diéthyle et au succinate de dibutyle, le (-)-succinate de diméthyle possède un centre chiral, ce qui le rend optiquement actif. Cette chiralité peut influencer sa réactivité et ses interactions dans les systèmes biologiques, ce qui en fait un composé précieux pour les études et les applications stéréochimiques.

Applications De Recherche Scientifique

(-)-Dimenthyl succinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and biodegradability.

Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials.

Mécanisme D'action

The mechanism of action of (-)-Dimenthyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release succinic acid and menthol. Succinic acid then enters the tricarboxylic acid cycle, contributing to cellular energy production. The compound’s effects are mediated through its metabolites and their interactions with cellular pathways.

Comparaison Avec Des Composés Similaires

Dimethyl succinate: Another ester of succinic acid, but with two methyl groups instead of menthol.

Diethyl succinate: Similar to dimethyl succinate but with ethyl groups.

Dibutyl succinate: Contains butyl groups instead of menthol.

Comparison: (-)-Dimenthyl succinate is unique due to the presence of menthol, which imparts distinct physical and chemical properties. Unlike dimethyl, diethyl, and dibutyl succinate, this compound has a chiral center, making it optically active. This chirality can influence its reactivity and interactions in biological systems, making it a valuable compound for stereochemical studies and applications.

Propriétés

IUPAC Name |

bis(5-methyl-2-propan-2-ylcyclohexyl) butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)

![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)

![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)

![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)